2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with a chloro and methyl group, and an acetamide moiety linked to a morpholine-substituted phenyl ring
Preparation Methods
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Chromen Ring: The chromen ring system can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an appropriate ketone.
Chlorination and Methylation: The chromen ring is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide, respectively.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Coupling with Morpholine-Substituted Phenyl Ring: The final step involves coupling the chromen derivative with a morpholine-substituted phenyl ring using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the chromen ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate with a similar chromen ring structure but different functional groups.
Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: A related compound with a propanoate group instead of an acetamide moiety.
4-Phenoxyaniline compound with tetrachlorostannane: Another compound with a phenyl ring substituted with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN2O5 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O5/c1-14-10-22(27)30-19-12-20(18(23)11-17(14)19)29-13-21(26)24-15-2-4-16(5-3-15)25-6-8-28-9-7-25/h2-5,10-12H,6-9,13H2,1H3,(H,24,26) |
InChI Key |
MEIIVMDMNQDAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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